molecular formula C20H22N4O B4256802 2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine

2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine

Cat. No.: B4256802
M. Wt: 334.4 g/mol
InChI Key: QTONDIGWCRCYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and an imidazole ring, with a methoxyphenyl group attached to the imidazole ring

Properties

IUPAC Name

2-[1-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-25-17-9-7-16(8-10-17)24-14-12-22-20(24)15-23-13-4-6-19(23)18-5-2-3-11-21-18/h2-3,5,7-12,14,19H,4,6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTONDIGWCRCYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2CN3CCCC3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The pyrrolidine ring is then synthesized and attached to the imidazole ring. Finally, the pyridine ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-2-yl)benzene
  • 2-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-2-yl)thiophene
  • 2-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}pyrrolidin-2-yl)furan

Uniqueness

What sets 2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-[1-[[1-(4-Methoxyphenyl)imidazol-2-yl]methyl]pyrrolidin-2-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.